molecular formula C7H9N3O3 B171972 (3-Amino-6-methyl-2-oxopyrazin-1(2H)-YL)acetic acid CAS No. 199296-22-5

(3-Amino-6-methyl-2-oxopyrazin-1(2H)-YL)acetic acid

Cat. No. B171972
Key on ui cas rn: 199296-22-5
M. Wt: 183.16 g/mol
InChI Key: IUGXVVRUJHMWQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06211184B1

Procedure details

The pyrazinone 18-6 (900 mg) was heated at reflux in trifluoroacetic acid (20 mL) for 7 h. The volatiles were removed in vacuo and the residue was azeotroped with CH2Cl2, then EtOAc then MeOH. MeOH was added to the residue and the solution filtered to remove impurities. Removal of the methanol then afforded the title compound 18-7 which was used as such:
Name
pyrazinone
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC1C=CC(C[NH:8][C:9]2[C:10](=[O:20])[N:11]([CH2:16][C:17]([OH:19])=[O:18])[C:12]([CH3:15])=[CH:13][N:14]=2)=CC=1>FC(F)(F)C(O)=O>[NH2:8][C:9]1[C:10](=[O:20])[N:11]([CH2:16][C:17]([OH:19])=[O:18])[C:12]([CH3:15])=[CH:13][N:14]=1

Inputs

Step One
Name
pyrazinone
Quantity
900 mg
Type
reactant
Smiles
COC1=CC=C(CNC=2C(N(C(=CN2)C)CC(=O)O)=O)C=C1
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was azeotroped with CH2Cl2
ADDITION
Type
ADDITION
Details
MeOH was added to the residue
FILTRATION
Type
FILTRATION
Details
the solution filtered
CUSTOM
Type
CUSTOM
Details
to remove impurities
CUSTOM
Type
CUSTOM
Details
Removal of the methanol

Outcomes

Product
Name
Type
product
Smiles
NC=1C(N(C(=CN1)C)CC(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.